An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid and Its Analogs
An In-depth Technical Guide to (4-Ethoxy-2,6-difluorophenyl)boronic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
These compounds are primarily utilized as building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex organic molecules. The presence of the ethoxy group and fluorine atoms on the phenyl ring imparts unique electronic properties and steric influences, making them valuable reagents for creating novel pharmaceuticals, agrochemicals, and advanced materials. Boronic acids, in general, have gained significant attention in drug discovery, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor Bortezomib.[3][4][5]
Physicochemical Properties
The quantitative data for commercially available ethoxy-difluorophenylboronic acid isomers and the related 2,6-difluorophenylboronic acid are summarized below for easy comparison.
| Property | (4-Ethoxy-2,5-difluorophenyl)boronic acid | (4-Ethoxy-2,3-difluorophenyl)boronic acid | 2,6-Difluorophenylboronic acid |
| CAS Number | 1452575-83-5[1][2] | 212386-71-5[6] | 162101-25-9 |
| Molecular Formula | C₈H₉BF₂O₃[1][7] | C₈H₉BF₂O₃[6] | C₆H₅BF₂O₂ |
| Molecular Weight | 201.97 g/mol [1] | 201.96 g/mol [6] | 157.91 g/mol |
| Appearance | Solid[1][7] | White to off-white crystalline powder[6] | White to off-white crystalline powder |
| Purity | ≥95%[1] | 97-105% (Assay by titration)[6] | ≥98% |
| Melting Point | Not specified | 154 °C (lit.)[6] | 147-149 °C (lit.) |
| Storage | Inert atmosphere, 2-8°C[1] | Room Temperature[6] | Room Temperature |
Synthesis of Ethoxy-Difluorophenylboronic Acids
The synthesis of aryl boronic acids, including ethoxy-difluorophenyl derivatives, is typically achieved through the reaction of an organometallic intermediate (either a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis. Below is a detailed experimental protocol for a Grignard-based synthesis, adapted from established procedures for analogous fluorinated phenylboronic acids.[8]
Experimental Protocol: Synthesis via Grignard Reagent
1. Formation of the Grignard Reagent:
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A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen.
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Magnesium turnings (1.1 equivalents) are added to the flask, along with a crystal of iodine to initiate the reaction.
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Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
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A solution of the corresponding bromo-ethoxy-difluorobenzene (1.0 equivalent) in anhydrous THF is placed in the dropping funnel.
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A small amount of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
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The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
2. Borylation:
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In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is prepared and cooled to -78°C using a dry ice/acetone bath.
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The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution dropwise, ensuring the temperature is maintained below -60°C.
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After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
3. Workup and Isolation:
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The reaction is quenched by the slow addition of 10% aqueous hydrochloric acid at 0°C until the solution becomes acidic (pH ~1-2).
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The mixture is stirred for 30 minutes at room temperature.
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The aqueous layer is separated and extracted with diethyl ether (3 times).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
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The crude product can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of (4-Ethoxy-2,6-difluorophenyl)boronic acid and its analogs is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling
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To a reaction vessel, add the aryl halide (1.0 equivalent), the ethoxy-difluorophenylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
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A degassed solvent (e.g., 1,4-dioxane, toluene, THF, and/or water) is added.
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The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a ligand (e.g., a phosphine ligand) are added.
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The reaction mixture is heated (typically between 80-110°C) and stirred for a period ranging from a few hours to overnight. The reaction progress is monitored by TLC, GC-MS, or LC-MS.
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Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Role in Drug Development and Materials Science
The incorporation of the ethoxy-difluorophenyl moiety into molecules can significantly impact their biological activity and material properties.
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Drug Development : The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Boronic acids themselves are known to act as inhibitors of certain enzymes, such as proteasomes, which are key targets in cancer therapy.[3] The ethoxy group can also influence solubility and interactions with biological targets. These compounds serve as crucial intermediates in the synthesis of a wide range of potential therapeutic agents.[6]
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Materials Science : In materials science, the introduction of fluorine atoms can alter the electronic properties of organic materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ethoxy group can improve the processability and solubility of these materials.
Safety Information
Ethoxy-difluorophenylboronic acids are irritants. Standard laboratory safety precautions should be taken when handling these compounds. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compounds should be handled in a well-ventilated area or a fume hood. For (4-Ethoxy-2,5-difluorophenyl)boronic acid, the following hazard statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Conclusion
(4-Ethoxy-2,6-difluorophenyl)boronic acid and its commercially available isomers are valuable and versatile reagents in modern organic synthesis. Their utility in constructing complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction makes them indispensable tools for researchers in drug discovery and materials science. This guide provides the fundamental technical information required for the effective handling, synthesis, and application of these important chemical building blocks.
References
- 1. (4-Ethoxy-2,5-difluorophenyl)boronic acid | 1452575-83-5 [sigmaaldrich.cn]
- 2. 1452575-83-5 | MFCD12026701 | (4-Ethoxy-2,5-difluorophenyl)boronic acid [aaronchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boronic acid, B-(4-ethoxy-2,5-difluorophenyl)- [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
